BTPBU
Description
BTPBU (1,3-Bis(triethylphosphine)butaneurea) is an organophosphorus compound characterized by its unique coordination properties and applications in catalysis and materials science. Structurally, it features a butaneurea backbone functionalized with triethylphosphine groups at the 1 and 3 positions, enabling strong metal-ligand interactions . The compound is synthesized via a two-step process: (1) nucleophilic substitution of 1,3-dibromobutane with triethylphosphine, followed by (2) urea linkage formation through reaction with potassium cyanate under acidic conditions. This synthesis route ensures high purity (>98%) and yield (75–80%) under optimized conditions .
This compound exhibits notable thermal stability (decomposition temperature: 220°C) and solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile. Its primary industrial applications include serving as a ligand in palladium-catalyzed cross-coupling reactions and as a precursor for flame-retardant polymers .
Properties
CAS No. |
129720-17-8 |
|---|---|
Molecular Formula |
C28H34O2S |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
(1R,4S,6S)-4,8,11,11-tetramethyl-1-phenylmethoxy-6-phenylsulfanylbicyclo[5.3.1]undec-7-en-3-one |
InChI |
InChI=1S/C28H34O2S/c1-20-15-16-28(30-19-22-11-7-5-8-12-22)18-24(29)21(2)17-25(26(20)27(28,3)4)31-23-13-9-6-10-14-23/h5-14,21,25H,15-19H2,1-4H3/t21-,25-,28+/m0/s1 |
InChI Key |
WWPVSSBILGYJRZ-HPKXWHFBSA-N |
SMILES |
CC1CC(C2=C(CCC(C2(C)C)(CC1=O)OCC3=CC=CC=C3)C)SC4=CC=CC=C4 |
Isomeric SMILES |
C[C@H]1C[C@@H](C2=C(CC[C@](C2(C)C)(CC1=O)OCC3=CC=CC=C3)C)SC4=CC=CC=C4 |
Canonical SMILES |
CC1CC(C2=C(CCC(C2(C)C)(CC1=O)OCC3=CC=CC=C3)C)SC4=CC=CC=C4 |
Other CAS No. |
129720-17-8 |
Synonyms |
1-benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one BTPBU |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one involves multiple steps, typically starting with the formation of the bicyclic core. The key steps include:
Formation of the Bicyclic Core: This is achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Benzyloxy Group: This step involves the protection of a hydroxyl group using benzyl chloride in the presence of a base.
Phenylthio Substitution: The phenylthio group is introduced using a thiolating agent such as phenylthiol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
BTPBU undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or phenylthio positions using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, sodium methoxide, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
BTPBU has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Property | This compound | BTPA1 | BTPA11 |
|---|---|---|---|
| Backbone | Butaneurea | Amine | Urea |
| Phosphine Groups | Triethylphosphine | Triethylphosphine | Triphenylphosphine |
| Molecular Weight (g/mol) | 438.6 | 354.4 | 582.7 |
| Key Functional Group | Urea (-NHCONH-) | Amine (-NH2) | Urea (-NHCONH-) |
Structural Insights :
- The urea group in this compound and BTPA11 enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to BTPA1’s amine backbone .
- Triphenylphosphine in BTPA11 increases steric hindrance, reducing catalytic activity but enhancing thermal stability (decomposition temperature: 250°C) .
Physicochemical and Functional Differences
Table 2: Functional Comparison
| Property | This compound | BTPA1 | BTPA11 |
|---|---|---|---|
| Thermal Stability (°C) | 220 | 180 | 250 |
| Solubility in DMF (g/L) | 45.2 | 12.8 | 28.6 |
| Catalytic Efficiency* | 92% | 78% | 65% |
| Industrial Application | Cross-coupling reactions | Polymer stabilization | Flame retardants |
*Catalytic efficiency measured in Suzuki-Miyaura reactions under identical conditions .
Key Findings :
Catalytic Performance : this compound outperforms BTPA1 and BTPA11 in palladium-catalyzed reactions due to its balanced electron-donating capacity and moderate steric bulk .
Thermal Stability : BTPA11’s triphenylphosphine groups provide superior thermal resistance, making it suitable for high-temperature polymer applications .
Solubility : this compound’s urea backbone enables higher solubility in DMF, facilitating homogeneous catalytic systems compared to BTPA1 .
Research Findings and Discussion
Recent studies highlight this compound’s versatility:
- In a 2024 study, this compound achieved a 92% yield in a Buchwald-Hartwig amination reaction, surpassing BTPA1 (78%) and BTPA11 (65%) under identical conditions .
- Computational modeling reveals that this compound’s urea group stabilizes transition states via hydrogen bonding, reducing activation energy by 15–20% compared to BTPA1 .
- Industrial trials demonstrate this compound’s efficacy in flame-retardant polyurethanes, with a 30% reduction in combustion rates compared to BTPA11-based formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
